![molecular formula C12H14BrN3 B2752658 [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine CAS No. 1249664-39-8](/img/structure/B2752658.png)
[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
“[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine” is a chemical compound with the CAS Number: 1249664-39-8 . It has a molecular weight of 280.17 . The compound is stored at a temperature of 4 degrees and has a purity of 95%. It is in liquid form .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 280.17 . It is stored at a temperature of 4 degrees and has a purity of 95%. It is in liquid form .
Scientific Research Applications
Antileishmanial Activity
Pyrazole-bearing compounds, such as the one , have been known for their potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Antimalarial Activity
These compounds also show promising antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Molecular Docking Studies
Molecular docking studies have been conducted on these compounds to justify their antileishmanial activity . For example, compound 13 has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antiviral Activity
Indole derivatives, which are structurally similar to the compound , have shown antiviral activities . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been known for their anti-inflammatory activities . This suggests that the compound might also have potential anti-inflammatory applications.
Anticancer Activity
Indole derivatives have shown anticancer activities . This opens up the possibility for the compound to be explored for its potential anticancer properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and enzymes, affecting their function and leading to a range of biological effects .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions can alter the conformation and function of the target proteins or enzymes, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to changes in cellular processes and physiological responses .
Result of Action
Similar compounds have been shown to induce a range of biological effects, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of [(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . These factors can affect the compound’s interaction with its targets, its pharmacokinetic properties, and its overall biological activity .
properties
IUPAC Name |
1-(3-bromophenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-16-12(5-6-15-16)9-14-8-10-3-2-4-11(13)7-10/h2-7,14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYUCEGRRRQULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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